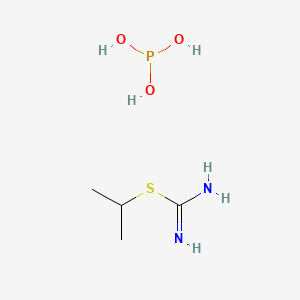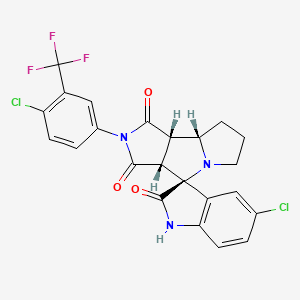
C23H16Cl2F3N3O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C23H16Cl2F3N3O3 is a complex organic molecule. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, and nitro groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C23H16Cl2F3N3O3 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Nitration: Introduction of nitro groups into the aromatic ring.
Halogenation: Incorporation of chlorine and fluorine atoms.
Coupling Reactions: Formation of carbon-nitrogen bonds through coupling reactions.
Industrial Production Methods
Industrial production of This compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction pathway.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
C23H16Cl2F3N3O3: undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
C23H16Cl2F3N3O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which C23H16Cl2F3N3O3 exerts its effects involves interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparación Con Compuestos Similares
C23H16Cl2F3N3O3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with chloro, fluoro, and nitro groups.
Uniqueness: The specific arrangement of functional groups in imparts unique chemical and biological properties, making it distinct from other related compounds.
By understanding the detailed properties and applications of This compound , researchers can better utilize this compound in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C23H16Cl2F3N3O3 |
|---|---|
Peso molecular |
510.3 g/mol |
Nombre IUPAC |
(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C23H16Cl2F3N3O3/c24-10-3-6-15-13(8-10)22(21(34)29-15)18-17(16-2-1-7-30(16)22)19(32)31(20(18)33)11-4-5-14(25)12(9-11)23(26,27)28/h3-6,8-9,16-18H,1-2,7H2,(H,29,34)/t16-,17+,18-,22+/m0/s1 |
Clave InChI |
ZDTVFGUKJSPSJL-RQXXJAGISA-N |
SMILES isomérico |
C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)[C@]5(N2C1)C6=C(C=CC(=C6)Cl)NC5=O |
SMILES canónico |
C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)C5(N2C1)C6=C(C=CC(=C6)Cl)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B12631247.png)
![4-(2,4-difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12631252.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
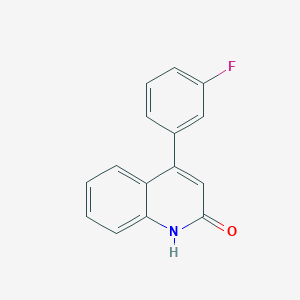
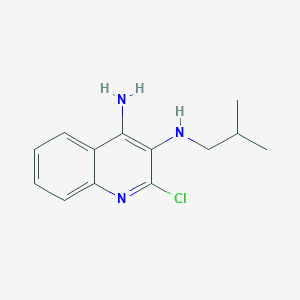

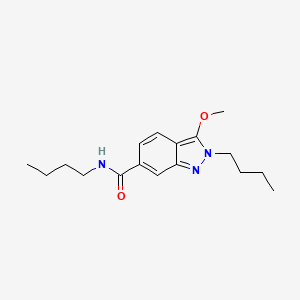
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
